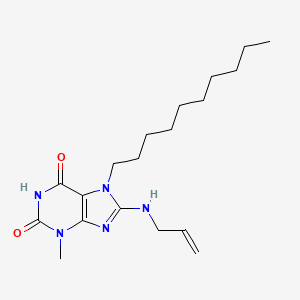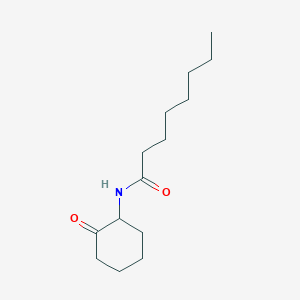
1-Chloro-3-(iodoethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(iodoethynyl)benzene is an organic compound with the molecular formula C8H4ClI It is a derivative of benzene, where a chlorine atom and an iodoethynyl group are substituted at the 1 and 3 positions, respectively
Méthodes De Préparation
The synthesis of 1-Chloro-3-(iodoethynyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene derivatives. For instance, starting with 1-chloro-3-iodobenzene, the iodoethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Analyse Des Réactions Chimiques
1-Chloro-3-(iodoethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The iodoethynyl group can be oxidized or reduced to form different functional groups, such as carboxylic acids or alcohols, depending on the reagents and conditions used.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or THF. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-3-(iodoethynyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, such as polymers and liquid crystals, due to its ability to undergo various coupling reactions.
Biological Studies: It is employed in the study of halogen bonding interactions, which are important in the design of biologically active molecules and drug development.
Mécanisme D'action
The mechanism by which 1-Chloro-3-(iodoethynyl)benzene exerts its effects is primarily through halogen bonding. Halogen bonding involves the interaction between the electrophilic region of a halogen atom and a nucleophilic site on another molecule . This interaction can influence the molecular recognition processes and binding affinities in biological systems. The iodoethynyl group, in particular, is known for its strong halogen bonding capabilities, which can be exploited in the design of molecular receptors and catalysts.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(iodoethynyl)benzene can be compared with other similar compounds, such as:
1-Chloro-3-iodobenzene: Lacks the ethynyl group, making it less versatile in coupling reactions.
1-Iodo-2-phenylacetylene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
3-Chloro-1-iodobenzene: Another positional isomer with different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of halogen atoms and an ethynyl group, which provides a balance of reactivity and stability, making it a valuable compound in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H4ClI |
|---|---|
Poids moléculaire |
262.47 g/mol |
Nom IUPAC |
1-chloro-3-(2-iodoethynyl)benzene |
InChI |
InChI=1S/C8H4ClI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H |
Clé InChI |
UMKXPYUWBPLAMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate](/img/structure/B12046024.png)

![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)



![Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12046051.png)
![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)


![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)
